molecular formula C44H70O23 B1679245 Rebaudioside A CAS No. 58543-16-1

Rebaudioside A

Cat. No. B1679245
CAS RN: 58543-16-1
M. Wt: 967 g/mol
InChI Key: HELXLJCILKEWJH-NCGAPWICSA-N
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Description

Rebaudioside A (Reb A) is a steviol glycoside derived from the leaves of Stevia rebaudiana. It is approximately 240 times sweeter than sugar and is considered the sweetest and most stable steviol glycoside . Reb A is less bitter than stevioside . The glycoside contains only glucose as its monosaccharide moieties .


Synthesis Analysis

Reb A can be synthesized from stevioside through an enzymatic transglycosylation process . This process involves pre-treating the stevia leaves with cellulase and adding soluble starch as the glucosyl donor . The transglycosylation of stevioside leads to an enrichment in the Reb A content .


Molecular Structure Analysis

Reb A has a complex molecular structure. It contains four glucose molecules in total with the central glucose of the triplet connected to the main steviol structure at its hydroxyl group, and the remaining glucose at its carboxyl group forming an ester bond .


Chemical Reactions Analysis

Reb A interacts with the T1R2 human sweet taste receptor through a layer-by-layer adsorption process . The adsorption rate is controlled by physical sorption, mainly via electron sharing or electron transfer between the adsorbent and the adsorbate .


Physical And Chemical Properties Analysis

Reb A is a white powder with a chemical formula of C44H70O23 . It has a molar mass of 967.01 g/mol . Reb A is stable due to no adsorption of moisture up to a water activity value of 0.85 .

Scientific Research Applications

Natural Sweetener

RA is a natural sweetener that is 300 times sweeter than sucrose . It is extracted from the leaves of Stevia rebaudiana Bertoni and has been approved as a sweetener in food and beverages in many countries .

Pharmaceutical Industry

Due to its diverse pharmacological activities, RA is widely employed in the pharmaceutical industry .

Crystallization Process

The key manufacturing step of RA is crystallization . However, a rapid detection method suitable for this process is currently absent. With miniaturization becoming a trend in industrial applications, near-infrared (NIR) spectroscopy has become a powerful tool for understanding the manufacturing process of natural products .

Near-Infrared Spectroscopy

The potential of miniature NIR for quantification of RA content and visualization of the crystallization process was investigated . The research showed that the convolution neural network (CNN) model with data fusion was promising for quantifying and visualizing RA crystallization based on NIR .

Macroporous Adsorbent Resin

Macroporous adsorbent resin is often used to enrich RA due to its low cost, easy regeneration, and high stability . However, the traditional method for the determination of the elution process end point often relies on personal experience, which has hysteresis and ambiguity and seriously restricts the broad development prospects of stevia .

Portable Near-Infrared Spectroscopy

To develop a new method for rapidly and accurately determining the RA content in the macroporous resin elution process, portable near-infrared (NIR) spectroscopy combined with chemometrics was used . The results of model fitting showed that the linear partial least squares regression (PLSR) model displayed higher predictive accuracy of the RA content than the non-linear support vector machine regression (SVMR) model .

Beverage Industry

RA is an ideal sweet component and has been widely used in the beverage industry . For example, it is used in ice-tea as a replacement for sucrose .

Degradation Pathways

Research has been conducted on the major pathways of instability reported for RA, involving an acid-catalyzed carbocation re-engagement or epoxidation/rearrangement reaction . It was hypothesized that ingredients common in beverages, such as flavorings or coloring agents, could potentially impact the formation of certain compounds .

Future Directions

Reb A is gradually being accepted by consumers due to its safe, zero calories, clear, and sweet taste with no significant undesirable characteristics . It can be used in various foods or dietary supplements as a sweetener . Furthermore, the cultivation of organic stevia has been increasing in many parts of Europe and Asia, indicating a vast market for sugar substitutes in the future .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELXLJCILKEWJH-NCGAPWICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047898
Record name Rebaudioside A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Rebaudioside A

CAS RN

58543-16-1
Record name Rebaudioside A
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebaudioside A
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebaudioside A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15136
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Record name Rebaudioside A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α)
Source European Chemicals Agency (ECHA)
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Record name REBAUDIOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FUD0528F
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Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

242 - 244 °C
Record name Rebaudioside A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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